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molecular formula C10H9N3O B8545414 3-amino-1-phenyl-1H-pyrazole-4-carbaldehyde

3-amino-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8545414
M. Wt: 187.20 g/mol
InChI Key: MYGPKNDRCZYCFH-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

A mixture of (3-amino-1-phenyl-1H-pyrazol-4-yl)methanol (12.29 g), activated manganese dioxide (35 g) and tetrahydrofuran (200 mL) was stirred at room temperature for 16 hrs. The reaction mixture was filtered, and the filtrate was concentrated. Recrystallization of the residue from tetrahydrofuran-hexane gave 3-amino-1-phenyl-1H-pyrazole-4-carbaldehyde as pale-yellow crystals (10.02 g, yield 82%). melting point: 129-130° C.
Name
(3-amino-1-phenyl-1H-pyrazol-4-yl)methanol
Quantity
12.29 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1>[O-2].[O-2].[Mn+4].O1CCCC1>[NH2:1][C:2]1[C:6]([CH:7]=[O:8])=[CH:5][N:4]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
(3-amino-1-phenyl-1H-pyrazol-4-yl)methanol
Quantity
12.29 g
Type
reactant
Smiles
NC1=NN(C=C1CO)C1=CC=CC=C1
Name
Quantity
35 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NN(C=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.02 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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